Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
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Overview
Description
Scientific Research Applications
Asymmetric Synthesis
Waldmann and Braun (1991) describe the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. These reactions involve chiral iminium ions with cyclopentadiene, highlighting a method for producing asymmetric cycloadducts with high diastereomeric excess, useful in developing chiral compounds for further pharmaceutical applications European Journal of Organic Chemistry.
Microwave-assisted Synthesis
Onogi, Higashibayashi, and Sakurai (2012) achieved the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through an unexpected stereoselective substitution reaction under microwave-assisted conditions. This showcases a rapid and efficient method for synthesizing complex bicyclic structures, which could be pivotal for the development of new pharmaceuticals Tetrahedron Letters.
Radioligand Development for PET Imaging
Gao et al. (2008) developed several isomers of 7-methyl-2-exo-[(18)F]fluoropyridinyl-5'-pyridinyl-7-azabicyclo[2.2.1]heptane as radioligands for PET imaging of nicotinic acetylcholine receptors. The study identified an isomer with optimal brain kinetics, suggesting its potential as a superior radioligand for mapping nAChRs in the human brain Journal of medicinal chemistry.
Antibacterial Agent Development
Remuzon et al. (1992) synthesized novel chiral 7-substituted naphthyridines with the aim of obtaining potent antibacterial agents. Among these, certain derivatives showed significant in vitro and in vivo activity against Gram-positive and Gram-negative bacteria. This research points to the compound's potential in developing new antibiotics with decreased pseudoallergic reactions Journal of medicinal chemistry.
Safety and Hazards
Properties
IUPAC Name |
methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c1-12-8(11)6-4-2-5(9)7(6)10-3-4;/h4-7,10H,2-3H2,1H3;1H/t4-,5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOIDYOHILKMT-QKVQOOBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1NC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1NC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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